2-(4-fluorophenyl)-5-(naphthalen-1-yl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one
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Overview
Description
2-(4-fluorophenyl)-5-(naphthalen-1-yl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one is a complex organic compound that belongs to the class of triazolothiazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-5-(naphthalen-1-yl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or thiourea.
Introduction of the Fluorophenyl Group: This step might involve a nucleophilic aromatic substitution reaction using 4-fluorobenzyl chloride.
Attachment of the Naphthyl Group: This could be done through a Friedel-Crafts alkylation reaction using naphthalene and an appropriate alkylating agent.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions might target the triazole ring or the thiazine moiety.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
Biologically, triazolothiazines have shown potential as antimicrobial, antifungal, and anticancer agents. The specific compound might exhibit similar activities.
Medicine
In medicinal chemistry, such compounds are investigated for their potential as therapeutic agents. They might interact with specific biological targets, such as enzymes or receptors.
Industry
Industrially, these compounds can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-5-(naphthalen-1-yl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one likely involves interaction with specific molecular targets. These could include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-5-(naphthalen-1-yl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one
- 2-(4-bromophenyl)-5-(naphthalen-1-yl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one
Uniqueness
The presence of the fluorophenyl group in 2-(4-fluorophenyl)-5-(naphthalen-1-yl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one might confer unique properties, such as increased lipophilicity or altered electronic effects, which can influence its biological activity and chemical reactivity.
Properties
Molecular Formula |
C21H14FN3OS |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-5-naphthalen-1-yl-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one |
InChI |
InChI=1S/C21H14FN3OS/c22-15-10-8-14(9-11-15)20-23-21-25(24-20)19(26)12-18(27-21)17-7-3-5-13-4-1-2-6-16(13)17/h1-11,18H,12H2 |
InChI Key |
JJVFRHMTEKRNPC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(SC2=NC(=NN2C1=O)C3=CC=C(C=C3)F)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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